![molecular formula C10H12BrNO B052274 N-(4-Bromophenyl)butanamide CAS No. 119199-11-0](/img/structure/B52274.png)
N-(4-Bromophenyl)butanamide
Overview
Description
“N-(4-Bromophenyl)butanamide” is a chemical compound with the molecular formula C10H12BrNO . Its molecular weight is 242.12 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)butanamide” consists of a butanamide chain attached to a bromophenyl group . The InChI code for this compound is 1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) .
Chemical Reactions Analysis
Amides, such as “N-(4-Bromophenyl)butanamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which is a reaction with water. When amides are hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid, the acid acts as a catalyst for the reaction between the amide and water .
Scientific Research Applications
Chemical Properties and Synthesis
“N-(4-Bromophenyl)butanamide” is a chemical compound with the CAS Number: 119199-11-0 and a molecular weight of 242.12 . It is a solid at room temperature . This compound is used in various chemical reactions and syntheses .
Biological Evaluation
A study has been conducted on the synthesis, characterization, and biological evaluation of novel compounds, including N-(4-Bromophenyl)butanamide . These compounds were tested for antimicrobial action against bacterial and fungal strains .
Antimicrobial Activity
The results of the antimicrobial activity assays revealed a promising potential of N-(4-Bromophenyl)butanamide for developing novel antimicrobial agents to fight Gram-positive pathogens .
Antioxidant Effect
The compound was also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results showed that it has potential antioxidant effects .
Toxicity Testing
Toxicity tests were conducted on freshwater cladoceran Daphnia magna Straus . The results of these tests can provide valuable information about the environmental impact of this compound .
In Silico Studies
In silico studies were performed concerning the potential antimicrobial effect and toxicity . These studies can provide valuable insights into the potential applications and risks of this compound .
Mechanism of Action
Target of Action
N-(4-Bromophenyl)butanamide is a small molecule . It’s structurally similar to butyramide, which is known to interact with the aliphatic amidase expression-regulating protein .
Mode of Action
Based on its structural similarity to butyramide, it may interact with its target protein to modulate its function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. N-(4-Bromophenyl)butanamide is a solid at room temperature , which might influence its stability and efficacy.
properties
IUPAC Name |
N-(4-bromophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULFEFQSLUZFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323621 | |
Record name | N-(4-Bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)butanamide | |
CAS RN |
119199-11-0 | |
Record name | N-(4-Bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.